molecular formula C7H12O4 B13675437 Methyl propan-2-yl propanedioate CAS No. 63877-42-9

Methyl propan-2-yl propanedioate

Cat. No.: B13675437
CAS No.: 63877-42-9
M. Wt: 160.17 g/mol
InChI Key: WVMXPRWVUFCGTJ-UHFFFAOYSA-N
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Description

Methyl propan-2-yl propanedioate, also known as dimethyl malonate, is an organic compound with the molecular formula C6H10O4. It is a diester of malonic acid and is commonly used in organic synthesis. This compound is a colorless liquid with a mild, pleasant odor and is soluble in water, alcohol, and ether.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl propan-2-yl propanedioate can be synthesized through the esterification of malonic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds as follows:

HOOC-CH2-COOH+2CH3OHCH3OOC-CH2-COOCH3+2H2O\text{HOOC-CH2-COOH} + 2\text{CH3OH} \rightarrow \text{CH3OOC-CH2-COOCH3} + 2\text{H2O} HOOC-CH2-COOH+2CH3OH→CH3OOC-CH2-COOCH3+2H2O

Industrial Production Methods

Industrial production of this compound typically involves the reaction of malonic acid with methanol under reflux conditions. The reaction mixture is then distilled to separate the desired product from the by-products. This method ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl propan-2-yl propanedioate undergoes various types of chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form malonic acid and methanol.

    Decarboxylation: Upon heating, it can undergo decarboxylation to form acetic acid and carbon dioxide.

    Alkylation: The methylene group between the ester groups is highly reactive and can be alkylated using alkyl halides in the presence of a strong base.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

    Decarboxylation: Heating the compound to high temperatures.

    Alkylation: Alkyl halides and strong bases such as sodium ethoxide or potassium tert-butoxide.

Major Products Formed

    Hydrolysis: Malonic acid and methanol.

    Decarboxylation: Acetic acid and carbon dioxide.

    Alkylation: Substituted malonates.

Scientific Research Applications

Methyl propan-2-yl propanedioate has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as a building block in the synthesis of barbiturates, vitamins, and other pharmaceuticals.

    Biology: Employed in the study of metabolic pathways involving malonic acid derivatives.

    Medicine: Utilized in the synthesis of various drugs and therapeutic agents.

    Industry: Used in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of methyl propan-2-yl propanedioate involves its reactivity as a diester. The compound can undergo nucleophilic substitution reactions at the ester groups, leading to the formation of various derivatives. The methylene group between the ester groups is particularly reactive, allowing for alkylation and other modifications.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: Similar structure but with ethyl ester groups instead of methyl ester groups.

    Methyl propanoate: A simpler ester with only one ester group.

    Dimethyl succinate: Similar structure but with an additional methylene group in the backbone.

Uniqueness

Methyl propan-2-yl propanedioate is unique due to its high reactivity at the methylene group between the ester groups, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it valuable in the synthesis of complex molecules.

Properties

CAS No.

63877-42-9

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

1-O-methyl 3-O-propan-2-yl propanedioate

InChI

InChI=1S/C7H12O4/c1-5(2)11-7(9)4-6(8)10-3/h5H,4H2,1-3H3

InChI Key

WVMXPRWVUFCGTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC(=O)OC

Origin of Product

United States

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